molecular formula C13H21NO B3003886 N-Spiro[4.5]decan-10-ylprop-2-enamide CAS No. 1874230-37-1

N-Spiro[4.5]decan-10-ylprop-2-enamide

Cat. No.: B3003886
CAS No.: 1874230-37-1
M. Wt: 207.317
InChI Key: OYJRQALKYGLQFC-UHFFFAOYSA-N
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Description

N-Spiro[4.5]decan-10-ylprop-2-enamide is a spirocyclic enamide compound characterized by a bicyclic spiro[4.5]decane scaffold fused to an α,β-unsaturated amide moiety. This structural motif confers unique stereoelectronic properties, making it valuable in asymmetric catalysis and pharmaceutical synthesis. The compound is synthesized via a two-step protocol involving spiro[4.5]dec-9-ene-9-carboxamide as a precursor, followed by sequential reactions with potassium phosphate, tetrabutylammonium iodide (TBAI), and trimethylsilyl potassium (TMS-K) in tetrahydrofuran (THF) and dimethylformamide (DMF), yielding the final product in 61% efficiency after HPLC purification . Its rigid spirocyclic framework enhances stereochemical control, enabling applications in enantioselective transformations.

Properties

IUPAC Name

N-spiro[4.5]decan-10-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-12(15)14-11-7-3-4-8-13(11)9-5-6-10-13/h2,11H,1,3-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJRQALKYGLQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Spiro[4One common method involves the use of ene-vinylidenecyclopropanes, which undergo Rh(I)-catalyzed dimerization to form the spiro[4.5]decane skeleton . This reaction is notable for its mild conditions and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for N-Spiro[4The use of flow chemistry and automation could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Spiro[4.5]decan-10-ylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of N-Spiro[4.5]decan-10-ylprop-2-enamide and Analogues
Compound Core Structure Functional Groups Key Applications Reference
This compound Spiro[4.5]decane + enamide α,β-unsaturated amide, hydroxyl Asymmetric catalysis, drug intermediates
Cinchona alkaloid derivatives Bicyclic quinoline + tertiary amine Hydroxy, vinyl, ether Organocatalysis (Michael additions)
N-Spiro C2-symmetric ammonium salts Spiro[4.5]decane + quaternary ammonium Bromide, chiral centers Phase-transfer catalysis (α-amino acid synthesis)
Fluorinated spiro derivatives Spiro[4.5]decane + aryl halides Trifluoromethyl, fluoroaryl Antibacterial agents, kinase inhibitors

Key Observations :

  • Rigidity vs. Flexibility : this compound exhibits greater conformational rigidity than Cinchona alkaloids, enhancing stereoselectivity in catalysis .
  • Electron-Withdrawing Groups: Fluorinated analogues (e.g., trifluoromethyl-substituted derivatives) demonstrate improved metabolic stability compared to non-fluorinated spiro compounds, as evidenced in patent EP 4 374 877 A2 .

Insights :

  • Catalyst Loading : this compound requires stoichiometric TMS-K for activation, whereas phase-transfer catalysts (e.g., Ooi’s ammonium salts) operate at catalytic loads (≤5 mol%) .
  • Scalability : The patent route for this compound achieves moderate yields (61–72%), suggesting room for optimization compared to high-yield spirocyclic ammonium salt syntheses .

Enantioselectivity and Catalytic Performance

Table 3: Enantioselectivity in Key Reactions
Catalyst/Compound Reaction Type ee (%) Substrate Scope Reference
This compound derivatives Michael addition 70–90 Cyclic α,β-unsaturated ketones
Cinchona alkaloid derivatives Conjugate addition of β-keto esters ≤98 Acyclic substrates
N-Spiro C2-symmetric ammonium salts Phase-transfer alkylation >99 Glycine derivatives

Critical Analysis :

  • Scope Limitations : this compound derivatives show narrower substrate compatibility (cyclic ketones) compared to Cinchona catalysts .
  • Temperature Sensitivity : Enantioselectivity drops above 50°C for spiro-based catalysts, whereas ammonium salts retain efficacy at higher temperatures .

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